

# Unraveling Sofosbuvir Impurity M: A Technical Guide to its Discovery and Origin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and analytical methodologies related to **Sofosbuvir impurity M**. As an essential aspect of drug quality and safety, understanding the impurity profile of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This document consolidates available scientific information to serve as a valuable resource for professionals in the pharmaceutical industry.

### Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a nucleotide analog that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The synthesis of Sofosbuvir is a complex multi-step process that can lead to the formation of various impurities, including diastereomers and degradation products. Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

# Discovery and Structural Elucidation of Sofosbuvir Impurity M

**Sofosbuvir impurity M** is a known process-related impurity and potential degradation product of Sofosbuvir. There is some discrepancy in the publicly available data regarding its precise



structure.

#### Commercial Supplier Data:

Several chemical suppliers identify **Sofosbuvir impurity M** by CAS number 2095551-10-1, with a molecular formula of C22H30N3O10P and a molecular weight of 527.47 g/mol .[1][2][3] The systematic name provided is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[2][4] However, this structure and name notably lack the fluorine atom that is a critical component of the Sofosbuvir molecule.

#### Forced Degradation Studies Data:

A more plausible structure for an impurity with a similar mass has been identified in forced degradation studies of Sofosbuvir under oxidative stress.[4] This product has a molecular weight of 527.15 g/mol and a molecular formula of C22H27FN3O9P.[4][5] The proposed structure is (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate.[4] [5] This structure is consistent with being a derivative of Sofosbuvir as it retains the core structural elements, including the fluorine atom. The formation of a keto group on the sugar moiety is a result of oxidation.

Given the evidence from the forced degradation study, it is highly probable that the structure identified under oxidative stress represents the actual structure of the impurity, and the information from some commercial suppliers might be inaccurate. For the remainder of this guide, "Sofosbuvir Impurity M" will refer to the fluorinated structure identified in the degradation study.

Table 1: Physicochemical Properties of Sofosbuvir Impurity M



Property	Value	Reference
CAS Number	2095551-10-1	[1][2][3]
Molecular Formula	C22H27FN3O9P (from degradation study)	[4][5]
Molecular Weight	527.15 g/mol (from degradation study)	[4][5]
Systematic Name	(S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy) (phenoxy)phosphorylamino)propanoate	[4][5]

## Origin and Formation Pathway of Sofosbuvir Impurity M

The primary origins of **Sofosbuvir Impurity M** are believed to be twofold: as a by-product of the synthetic process and as a degradation product.

#### 3.1. Synthetic Origin:

The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, a step that is known to be sensitive and can lead to the formation of diastereomers and other related impurities.[6][7] The complex stereochemistry of the Sofosbuvir molecule, with multiple chiral centers, makes the synthesis challenging and prone to the formation of stereoisomers.[8] While a specific synthetic step leading directly to Impurity M has not been definitively published, it is plausible that it arises from side reactions or the use of starting materials containing related impurities.

#### 3.2. Degradation Pathway:



Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[4][9] The formation of an impurity with a mass and molecular formula consistent with Impurity M has been specifically observed under oxidative stress, for instance, upon exposure to hydrogen peroxide.[4][5]

The proposed pathway for the formation of Impurity M via oxidative degradation is illustrated below. This pathway involves the oxidation of the secondary alcohol on the sugar moiety of Sofosbuvir to a ketone.



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Caption: Proposed formation pathway of **Sofosbuvir Impurity M** via oxidative degradation.

## **Analytical Methodologies for Detection and Quantification**

The detection and quantification of Sofosbuvir and its impurities are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][10] [11]

#### 4.1. Experimental Protocol: RP-HPLC for Sofosbuvir and Impurities

The following is a representative experimental protocol compiled from various published methods for the analysis of Sofosbuvir and its impurities.

Table 2: Representative RP-HPLC Method Parameters



Parameter	Condition	Reference
Column	C18 (e.g., Agilent Eclipse XDB- C18, 4.6 × 250 mm, 5 μm)	[2][10]
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50, v/v)	[2]
Flow Rate	1.0 mL/min	[9]
Detection	UV at 260 nm	[2][10]
Injection Volume	10-20 μL	-
Column Temperature	Ambient or controlled (e.g., 25 °C)	-

#### 4.2. Method Validation Parameters:

A validated analytical method for the quantification of Sofosbuvir and its impurities should demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

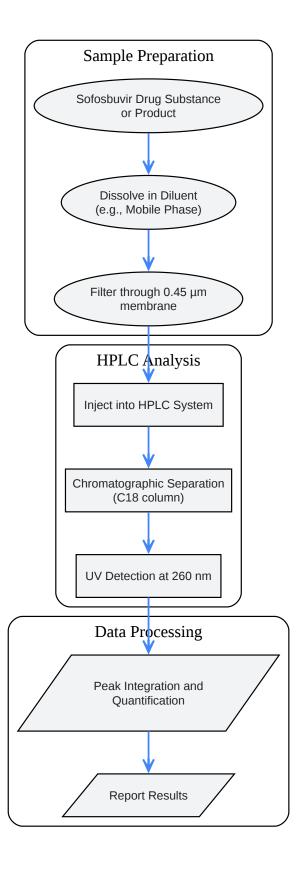
Table 3: Typical Validation Parameters for Sofosbuvir Impurity Analysis

Parameter	Typical Range/Value	Reference
Linearity Range (Impurity)	10-30 μg/mL	[2][10]
LOD (Impurity)	0.03% (0.12 μg)	[2][10]
LOQ (Impurity)	1.50% (0.375 μg)	[2][10]
Retention Time (Sofosbuvir)	~3.674 min	[2][10]
Retention Time (Impurity)	~5.704 min	[2][10]

#### 4.3. Experimental Workflow:



The general workflow for the analysis of Sofosbuvir and its impurities in a drug substance or product is outlined below.





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Caption: General experimental workflow for the analysis of Sofosbuvir impurities.

### **Quantitative Data**

There is a lack of publicly available data on the specific quantitative levels of **Sofosbuvir Impurity M** found in commercial batches of the drug substance or product. The limits for impurities are typically controlled according to ICH guidelines, with specific thresholds for reporting, identification, and qualification.

### Conclusion

**Sofosbuvir Impurity M** is a relevant impurity in the context of Sofosbuvir quality control. While there is some ambiguity in the publicly available structural information, evidence from forced degradation studies points towards a fluorinated keto-derivative of Sofosbuvir. This impurity can likely be formed during both the synthesis and degradation of the API. Its detection and quantification can be reliably achieved using validated RP-HPLC methods. Further studies to definitively confirm the structure of the impurity with CAS number 2095551-10-1 and to establish its prevalence in commercial batches would be beneficial for the pharmaceutical industry. This guide provides a solid foundation for researchers and drug development professionals working with Sofosbuvir to understand and control this critical impurity.

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